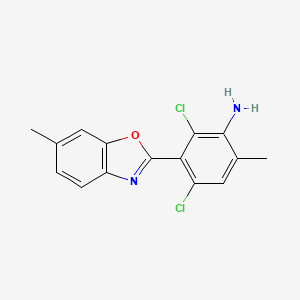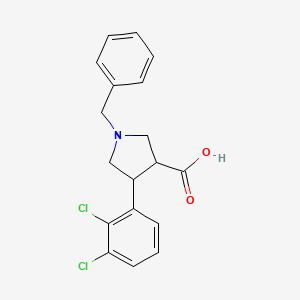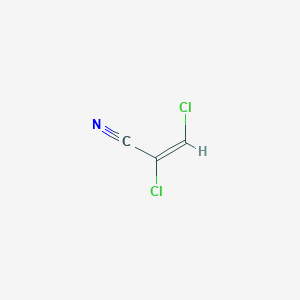![molecular formula C20H40N2O13S B13806674 (R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinine bisulfate heptahydrate is a crystalline compound derived from quinine, an alkaloid extracted from the bark of the cinchona tree. This compound is primarily known for its antimalarial properties and has been used in the treatment of malaria for centuries. Quinine bisulfate heptahydrate is also utilized in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Quinine bisulfate heptahydrate is synthesized by reacting quinine with sulfuric acid in the presence of water. The reaction typically involves dissolving quinine in a suitable solvent, such as ethanol, and then adding sulfuric acid to form quinine bisulfate. The addition of water results in the formation of the heptahydrate form. The reaction conditions, including temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of quinine bisulfate heptahydrate follows a similar synthetic route but on a larger scale. The process involves the extraction of quinine from cinchona bark, followed by its conversion to quinine bisulfate through the addition of sulfuric acid. The resulting solution is then crystallized to obtain quinine bisulfate heptahydrate. The industrial process emphasizes efficiency, cost-effectiveness, and adherence to regulatory standards .
化学反応の分析
Types of Reactions: Quinine bisulfate heptahydrate undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Substitution reactions involve replacing functional groups in the quinine molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Substituted quinine derivatives with altered functional groups.
科学的研究の応用
Quinine bisulfate heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Employed in studies related to cell signaling and enzyme inhibition.
Medicine: Continues to be a critical antimalarial drug, especially in regions with chloroquine-resistant malaria strains.
Industry: Utilized in the production of tonic water and other beverages to impart a bitter taste
作用機序
The antimalarial activity of quinine bisulfate heptahydrate is primarily due to its ability to interfere with the malaria parasite’s ability to break down and digest hemoglobin. Quinine accumulates in the parasite’s food vacuole, where it inhibits heme polymerase, leading to the accumulation of toxic heme. This disrupts the parasite’s metabolic processes, ultimately leading to its death .
類似化合物との比較
Quinine Sulfate: Another salt form of quinine used for similar antimalarial purposes.
Quinidine: A stereoisomer of quinine used primarily as an antiarrhythmic agent.
Chloroquine: A synthetic derivative with a similar mechanism of action but different chemical structure.
Comparison:
Quinine Bisulfate Heptahydrate vs. Quinine Sulfate: Both compounds are effective antimalarials, but quinine bisulfate heptahydrate is often preferred for its solubility and stability.
Quinine Bisulfate Heptahydrate vs. Quinidine: While both share similar chemical structures, quinidine is more commonly used for cardiac arrhythmias rather than malaria.
Quinine Bisulfate Heptahydrate vs. Chloroquine: Chloroquine is a synthetic compound with a broader spectrum of activity but has faced significant resistance issues, unlike quinine
Quinine bisulfate heptahydrate remains a vital compound in both medical and scientific fields, offering unique properties and applications that continue to be explored and utilized.
特性
分子式 |
C20H40N2O13S |
|---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate |
InChI |
InChI=1S/C20H24N2O2.H2O4S.7H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);7*1H2/t13-,14+,19+,20-;;;;;;;;/m1......../s1 |
InChIキー |
MMZACAMEMISONC-AXFKBYOFSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@H]4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


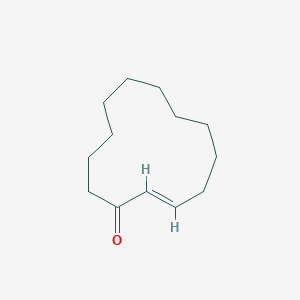

![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
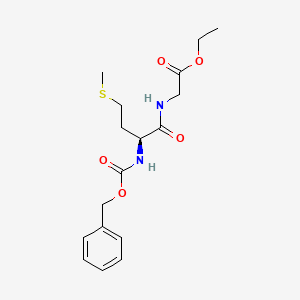

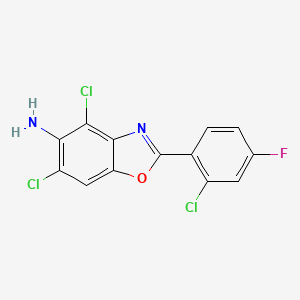
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)


![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
